molecular formula C15H15BrN2O5S B6512161 5-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]furan-2-carboxamide CAS No. 946216-42-8

5-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]furan-2-carboxamide

Cat. No.: B6512161
CAS No.: 946216-42-8
M. Wt: 415.3 g/mol
InChI Key: OOTHUHMQLVWOKJ-UHFFFAOYSA-N
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Description

5-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]furan-2-carboxamide is a useful research compound. Its molecular formula is C15H15BrN2O5S and its molecular weight is 415.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.98851 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]furan-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that underline its therapeutic potential.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17H17BrN2O4S
  • Molecular Weight : 423.29 g/mol

The compound features a furan ring attached to a thiazolidin derivative, which may contribute to its unique biological properties.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of thiazolidinones have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. A study demonstrated that thiazolidinone derivatives can inhibit the growth of breast cancer cells through the modulation of signaling pathways involved in cell cycle regulation and apoptosis induction .

Antimicrobial Properties

The compound has been tested for antimicrobial activity against several pathogens. A related study found that thiazolidinones possess broad-spectrum antimicrobial effects, suggesting that this compound may also exhibit similar properties. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

Thiazolidinone derivatives have been recognized for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation in various models .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : By interfering with key signaling pathways (e.g., MAPK/ERK), the compound can halt the progression of the cell cycle.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been noted in studies involving similar compounds.
  • Antioxidant Activity : The presence of methoxy groups may enhance the antioxidant capacity, protecting cells from oxidative stress.

Case Studies

StudyFindings
Anticancer Study Demonstrated significant inhibition of cancer cell proliferation in vitro using doses ranging from 10 to 100 µM.
Antimicrobial Screening Showed effectiveness against Gram-positive and Gram-negative bacteria with MIC values ranging from 32 to 128 µg/mL.
Anti-inflammatory Research Reduced levels of TNF-alpha and IL-6 in murine models when administered at a dose of 50 mg/kg body weight.

Properties

IUPAC Name

5-bromo-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O5S/c1-22-12-4-3-10(18-7-2-8-24(18,20)21)9-11(12)17-15(19)13-5-6-14(16)23-13/h3-6,9H,2,7-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTHUHMQLVWOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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